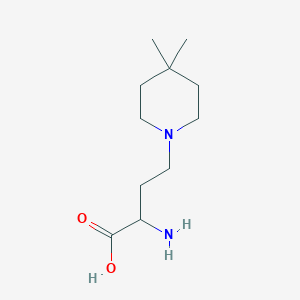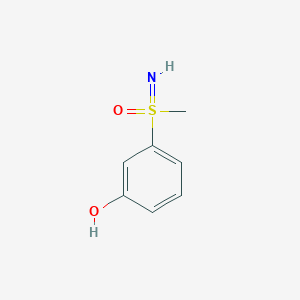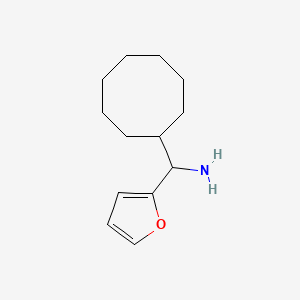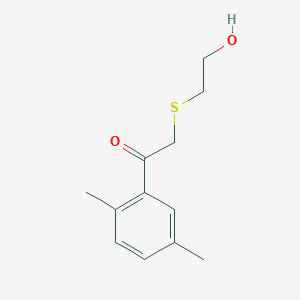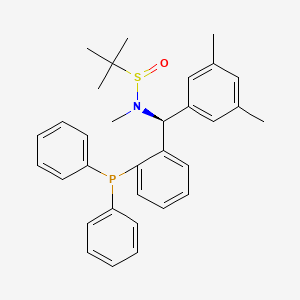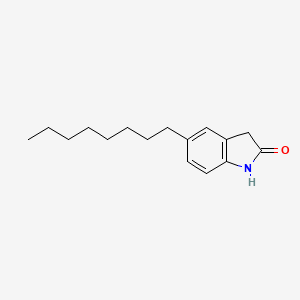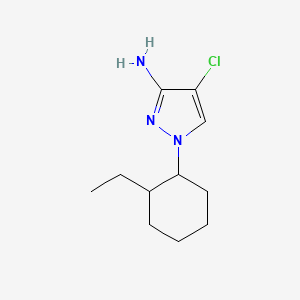![molecular formula C11H19NO3 B13647796 tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate](/img/no-structure.png)
tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a formyl group, and a cyclopentyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate typically involves the reaction of a cyclopentyl derivative with tert-butyl carbamate. One common method includes the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl derivative is prepared by reacting cyclopentanol with a suitable formylating agent such as formic acid or formic anhydride.
Carbamoylation: The cyclopentyl intermediate is then reacted with tert-butyl carbamate in the presence of a catalyst such as palladium on carbon (Pd-C) under hydrogenation conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with various functional groups replacing the formyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate is largely dependent on its functional groups. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The carbamate moiety can interact with enzymes and proteins, potentially inhibiting their activity by forming stable complexes. The molecular targets and pathways involved are specific to the application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
- tert-Butyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate
- tert-Butyl N-[(1R,2S,4S)-2-fluoro-4-hydroxycyclohexyl]carbamate
Uniqueness:
- The presence of the formyl group in tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential for further chemical modifications.
- The cyclopentyl ring provides a rigid and constrained structure, which can influence the compound’s interactions with biological targets and its overall stability .
Eigenschaften
Molekularformel |
C11H19NO3 |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h7-9H,4-6H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 |
InChI-Schlüssel |
FHKOKOKLXKRPQB-RKDXNWHRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1C=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCC1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


